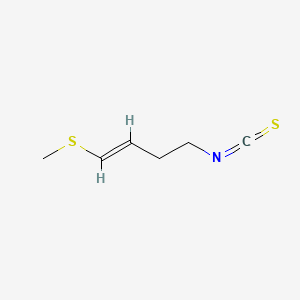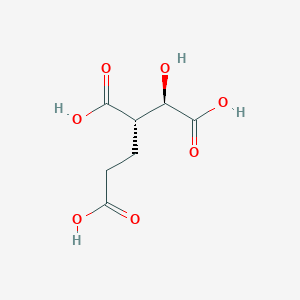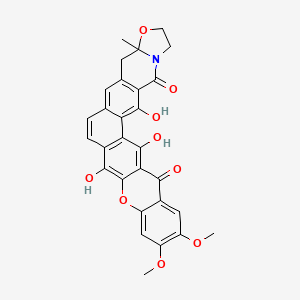
(2E)-2-hydroxypenta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-hydroxypenta-2,4-dienoic acid is an organic compound characterized by the presence of a hydroxyl group and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxypenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde with acrolein, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-hydroxypenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2E)-2-carboxypenta-2,4-dienoic acid.
Reduction: Formation of 2-hydroxypentanoic acid.
Substitution: Formation of (2E)-2-chloropenta-2,4-dienoic acid or (2E)-2-bromopenta-2,4-dienoic acid.
Aplicaciones Científicas De Investigación
(2E)-2-hydroxypenta-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-hydroxypenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system allow it to participate in various biochemical reactions, such as enzyme catalysis and signal transduction. The compound may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-hydroxyhexa-2,4-dienoic acid: Similar structure with an additional carbon atom.
(2E)-2-hydroxybut-2,4-dienoic acid: Similar structure with one fewer carbon atom.
(2E)-2-hydroxy-3-methylpenta-2,4-dienoic acid: Similar structure with a methyl group substitution.
Uniqueness
(2E)-2-hydroxypenta-2,4-dienoic acid is unique due to its specific combination of a hydroxyl group and a conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
159694-16-3 |
|---|---|
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
(2E)-2-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2-3,6H,1H2,(H,7,8)/b4-3+ |
Clave InChI |
VHTQQDXPNUTMNB-ONEGZZNKSA-N |
SMILES |
C=CC=C(C(=O)O)O |
SMILES isomérico |
C=C/C=C(\C(=O)O)/O |
SMILES canónico |
C=CC=C(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2E)-2-(1-thiophen-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1235098.png)



![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)






